molecular formula C7H12N2O B3373543 (1-propyl-1H-pyrazol-3-yl)methanol CAS No. 1007489-19-1

(1-propyl-1H-pyrazol-3-yl)methanol

Cat. No.: B3373543
CAS No.: 1007489-19-1
M. Wt: 140.18 g/mol
InChI Key: SJVVWYABOVAVGH-UHFFFAOYSA-N
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Description

(1-propyl-1H-pyrazol-3-yl)methanol is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound features a propyl group attached to the nitrogen atom at position 1 and a hydroxymethyl group at position 3 of the pyrazole ring. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-propyl-1H-pyrazol-3-yl)methanol typically involves the condensation of 1,3-dielectrophilic nitriles and hydrazines. This pathway is efficient and straightforward, often involving condensation reactions under mild conditions . Another common method involves the use of transition-metal catalysts, photoredox reactions, and one-pot multicomponent processes .

Industrial Production Methods

Industrial production of pyrazole derivatives, including this compound, often employs eco-friendly methodologies such as heterogeneous catalytic systems, ligand-free systems, and microwave-assisted reactions . These methods are designed to be efficient and sustainable, minimizing the environmental impact of chemical synthesis.

Chemical Reactions Analysis

Types of Reactions

(1-propyl-1H-pyrazol-3-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can produce a wide range of pyrazole derivatives .

Mechanism of Action

The mechanism of action of (1-propyl-1H-pyrazol-3-yl)methanol involves its interaction with various molecular targets and pathways. The compound’s ability to donate and accept hydrogen bonds facilitates its binding to biological targets, influencing their activity . This interaction can lead to changes in the structure and function of the target molecules, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (1-methyl-1H-pyrazol-3-yl)methanol
  • (1-ethyl-1H-pyrazol-3-yl)methanol
  • (1-butyl-1H-pyrazol-3-yl)methanol

Uniqueness

(1-propyl-1H-pyrazol-3-yl)methanol is unique due to its specific substitution pattern, which influences its reactivity and biological activity. The presence of the propyl group at position 1 and the hydroxymethyl group at position 3 of the pyrazole ring provides distinct chemical and physical properties compared to other similar compounds .

Properties

IUPAC Name

(1-propylpyrazol-3-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c1-2-4-9-5-3-7(6-10)8-9/h3,5,10H,2,4,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJVVWYABOVAVGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=CC(=N1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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